molecular formula C18H22N4O2 B5338910 {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone

{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone

Cat. No.: B5338910
M. Wt: 326.4 g/mol
InChI Key: YIEXRPQJUPUEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone, also known as MTPM, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTPM is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and metastasis, reduces inflammation, and improves cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its potential side effects, and further research is needed to determine its safety profile.

Future Directions

There are several potential future directions for research on {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone. One direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of this compound as a fluorescent probe for imaging and detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and formulation for maximum efficacy and bioavailability.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research and drug development.

Synthesis Methods

The synthesis of {1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has been achieved using various methods, including the one-pot, three-component reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, piperidine, and benzophenone. The reaction is carried out in the presence of a catalyst and under specific conditions to yield this compound with high purity and yield. Other methods, such as the use of alternative starting materials and different reaction conditions, have also been explored.

Scientific Research Applications

{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.

Properties

IUPAC Name

1-(3-benzoylpiperidin-1-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-19-16(21-20-13)9-10-17(23)22-11-5-8-15(12-22)18(24)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEXRPQJUPUEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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